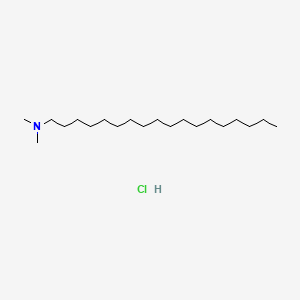
N,N-Dimethyloctadecylamine hydrochloride
Cat. No. B1202117
Key on ui cas rn:
1613-17-8
M. Wt: 334.0 g/mol
InChI Key: PFKRTWCFCOUBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07678866B2
Procedure details


To 350 mL of water, 150 mL of ethanol and 8.3 mL of 37% concentrated hydrochloric acid were added, and then, 29.7 g (0.1 mol) of N,N-dimethyloctadecylamine was added. The mixture was heated to 60° C. to give a solution of N,N-dimethyloctadecylamine hydrochloride. To this solution, 100 g of hectolite was added. The thus-obtained slurry was stirred at 60° C. for 3 hours. The supernatant was removed, and the residual liquid was washed with 1 L of water at 60° C. and then dried at 60° C. under a pressure of 10−3 Torr for 24 hours. The dried product was pulverized by a jet mill to give a modified hectolite having an average particle diameter of 5.2 μm. Elemental analysis of the modified hectolite revealed that the amount of N,N-dimethyloctadecylammonium ion was 0.848 mmol per g of the modified hectolite.




Identifiers


|
REACTION_CXSMILES
|
O.[ClH:2].[CH3:3][N:4]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[CH3:5]>C(O)C>[ClH:2].[CH3:5][N:4]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[CH3:3] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
8.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
29.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)CCCCCCCCCCCCCCCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.CN(C)CCCCCCCCCCCCCCCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
